7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group and a dihydro-naphthyridinone core structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of a methoxy-substituted aniline with a suitable diketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-naphthyridinone core.
Reduction: Reduction reactions might target the carbonyl group in the naphthyridinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a fully saturated naphthyridine.
Scientific Research Applications
Chemistry
In chemistry, 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds in the naphthyridine family are often studied for their antimicrobial, antiviral, and anticancer properties. The methoxy group may enhance the compound’s ability to interact with biological membranes or proteins.
Medicine
In medicine, derivatives of naphthyridine compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists or antagonists, or modulators of biological pathways.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity makes them valuable intermediates in various chemical processes.
Mechanism of Action
The mechanism of action for 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The methoxy group could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,8-naphthyridin-2(1H)-one: Lacks the dihydro component, which might affect its reactivity and biological activity.
3,4-Dihydro-1,8-naphthyridin-2(1H)-one: Lacks the methoxy group, potentially altering its interaction with biological targets.
1,8-Naphthyridin-2(1H)-one: The simplest form, without methoxy or dihydro modifications.
Uniqueness
The presence of both a methoxy group and a dihydro-naphthyridinone core in 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one makes it unique. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLOTNSMFTIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCC(=O)N2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728595 | |
Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075237-63-6 | |
Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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